N,N-diethylpiperidine-1-carboxamide
Description
N,N-Diethylpiperidine-1-carboxamide is a piperidine-derived carboxamide featuring diethyl substituents on the carboxamide nitrogen. This compound has garnered attention in medicinal chemistry due to its role as a key structural component in kinase inhibitors targeting colorectal cancer. Specifically, it is incorporated into compound 15i (4-((4-(4-(3-(2-(2,6-difluorophenyl)-4-oxothiazolidin-3-yl)ureido)-2-fluorophenoxy)-6-methoxyquinolin-7-yl)oxy)-N,N-diethylpiperidine-1-carboxamide), a multitarget kinase inhibitor with potent activity against HT-29 colorectal cancer cells (IC50 = 0.19 μM). Its mechanism involves G2/M cell cycle arrest, apoptosis induction, and selective cytotoxicity toward cancer cells over normal cells like FHC colonic epithelial cells .
Properties
CAS No. |
59486-99-6 |
|---|---|
Molecular Formula |
C10H20N2O |
Molecular Weight |
184.28 g/mol |
IUPAC Name |
N,N-diethylpiperidine-1-carboxamide |
InChI |
InChI=1S/C10H20N2O/c1-3-11(4-2)10(13)12-8-6-5-7-9-12/h3-9H2,1-2H3 |
InChI Key |
YYERFRCBHRNMTB-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)N1CCCCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-diethylpiperidine-1-carboxamide can be synthesized through several methods. One common approach involves the reaction of piperidine with diethylamine and a carboxylating agent such as phosgene or carbon dioxide. The reaction typically occurs under reflux conditions in an organic solvent like ethanol or methanol .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves multi-component reactions. These reactions can be catalyzed by ionic liquids, which offer advantages such as high yields, short reaction times, and environmentally friendly conditions .
Chemical Reactions Analysis
Types of Reactions
N,N-diethylpiperidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into secondary amines.
Substitution: Nucleophilic substitution reactions are common, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like alkyl halides and amines are typically employed under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, secondary amines, and substituted amides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N,N-diethylpiperidine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Medicine: It serves as a building block for the development of drugs targeting various diseases.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N-diethylpiperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in anticancer applications, it can activate signaling pathways such as NF-κB and PI3K/Akt, leading to apoptosis in cancer cells . The compound’s effects are mediated through its ability to bind to and modulate the activity of these molecular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Their Properties
The following table summarizes key structural analogs of N,N-diethylpiperidine-1-carboxamide, highlighting differences in substituents, molecular properties, and biological activities:
Key Comparative Findings
Potency and Selectivity
- The diethyl-substituted compound 15i exhibits exceptional potency (IC50 = 0.19 μM) compared to Regorafenib, a clinically approved kinase inhibitor. This is attributed to its quinoline-thiazolidinone-urea scaffold, which enhances target binding and selectivity .
- In contrast, N,N-dimethylpiperidine-1-carboxamide lacks reported kinase inhibition, suggesting that diethyl groups may optimize lipophilicity and steric interactions critical for kinase binding .
Structural Impact on Activity
- The MCHR2 ligand shares the diethylpiperidine-carboxamide moiety but incorporates a benzimidazole-trifluoromethyl group. Despite structural similarities, its activity as a receptor antagonist (<3.0 μM) diverges from the kinase inhibition profile of compound 15i, underscoring the role of appended functional groups in target specificity .
- Derivatives like N-(2-hydroxyethyl)piperidine-1-carboxamide and N-ethyl-N,4-dimethylpiperazine-1-carboxamide demonstrate that modifications to the carboxamide side chain or piperidine/piperazine core abolish kinase inhibitory effects, likely due to altered hydrogen-bonding or steric profiles .
Toxicity Profile
- Compound 15i shows negligible toxicity against normal FHC cells at ≤10.0 μg/mL, a critical advantage over Regorafenib, which exhibits off-target effects. This selectivity may arise from the diethylpiperidine group’s balanced hydrophobicity, minimizing non-specific cellular interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
